molecular formula C12H8N2O2S B1604981 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid CAS No. 77628-52-5

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

Cat. No.: B1604981
CAS No.: 77628-52-5
M. Wt: 244.27 g/mol
InChI Key: WWTNFHARVKWUOW-UHFFFAOYSA-N
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Description

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings fused together

Mechanism of Action

Target of Action

The primary target of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound interacts with EGFR, inhibiting its activity . The compound binds to the EGFR, blocking the binding of EGF and other activating ligands. This prevents autophosphorylation and activation of the receptor, which in turn inhibits downstream signaling pathways involved in cell proliferation and survival.

Biochemical Pathways

The inhibition of EGFR by this compound affects several biochemical pathways. The primary pathways affected are those downstream of EGFR, including the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound reduces the activation of these pathways, leading to reduced cell proliferation and survival.

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and effectiveness .

Result of Action

The result of the action of this compound is a reduction in cell proliferation and survival . By inhibiting EGFR and its downstream pathways, the compound reduces the growth and survival signals in the cell. This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that are dependent on EGFR signaling for survival.

Action Environment

The action of this compound can be influenced by various environmental factors. The pH of the environment, for example, can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules that can bind to EGFR could potentially affect the compound’s efficacy.

Biochemical Analysis

Biochemical Properties

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to a decrease in uric acid production, which is beneficial in conditions like gout. Additionally, the compound’s interactions with other enzymes and proteins can modulate various biochemical pathways, influencing cellular metabolism and signaling.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway . Furthermore, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes and proteins, inhibiting or activating their functions. For instance, its binding to xanthine oxidase inhibits the enzyme’s activity, reducing uric acid production . Additionally, the compound can modulate gene expression by interacting with DNA and transcription factors, leading to changes in protein synthesis and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular functions. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of metabolites with different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing uric acid levels and modulating cellular signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, influencing the metabolism of purines and the production of uric acid . Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of other enzymes and proteins involved in cellular metabolism. These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological effects . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability, which determine its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites, modulating cellular processes and biochemical pathways effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thioamide and imidazole derivatives under acidic or basic conditions. For instance, a common synthetic route might involve:

    Formation of Thioamide Intermediate: Starting with a phenyl-substituted thioamide, which can be synthesized from the corresponding amide via thionation.

    Cyclization: The thioamide is then reacted with an imidazole derivative under acidic conditions to form the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might involve reagents like sodium methoxide (NaOMe).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications.

Scientific Research Applications

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid has several notable applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific electronic or optical properties, owing to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features but different reactivity and applications.

    Thiazolo[3,2-b][1,2,4]triazole: Shares the thiazole ring but differs in the additional triazole ring, leading to distinct chemical properties.

    Benzimidazole: Contains an imidazole ring fused to a benzene ring, widely used in medicinal chemistry.

Uniqueness

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is unique due to its specific fusion of imidazole and thiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-11(16)10-9(8-4-2-1-3-5-8)13-12-14(10)6-7-17-12/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTNFHARVKWUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00317403
Record name 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77628-52-5
Record name 6-Phenylimidazo[2,1-b]thiazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77628-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 315238
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077628525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 77628-52-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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